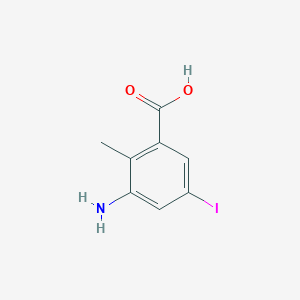
3-Amino-5-iodo-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position, an iodine atom at the 5-position, and a methyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-iodo-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of m-toluic acid to obtain 2-nitro-3-toluic acid, followed by reduction to produce 2-amino-3-methylbenzoic acid. The final step involves iodination using iodine monochloride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-iodo-2-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the carboxylic acid group can be reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Iodine Monochloride: Used for iodination reactions.
Hydrogenation Catalysts: Employed in reduction reactions.
Palladium Catalysts: Utilized in coupling reactions such as Suzuki-Miyaura.
Major Products Formed
Substituted Benzoic Acids: Through substitution reactions.
Alcohols and Aldehydes: Via reduction of the carboxylic acid group.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
3-Amino-5-iodo-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-5-iodo-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or interfere with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodo-3-methylbenzoic acid: Similar structure but with different substitution patterns.
3-Iodo-2-methylbenzoic acid: Lacks the amino group.
2-Iodo-3-methylbenzoic acid: Different position of the iodine atom
Uniqueness
3-Amino-5-iodo-2-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
3-amino-5-iodo-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8INO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
MLNMMTXYLLRMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
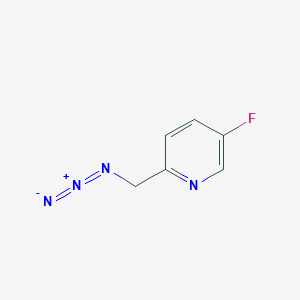
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)

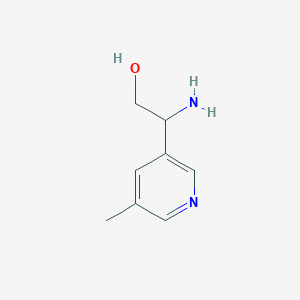

![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)

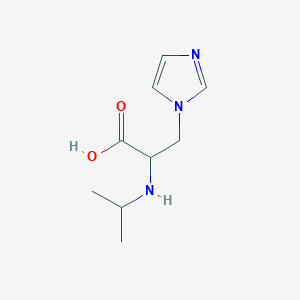

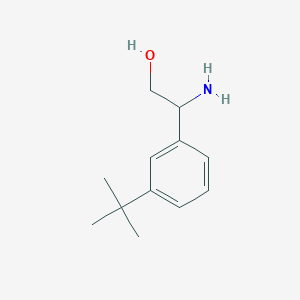


![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
